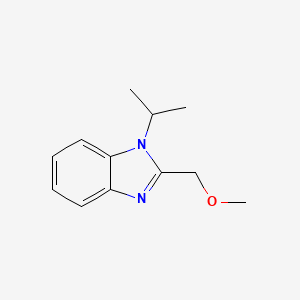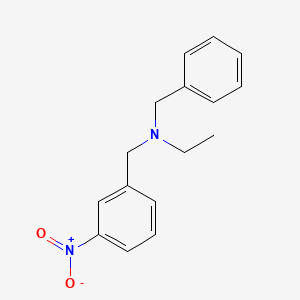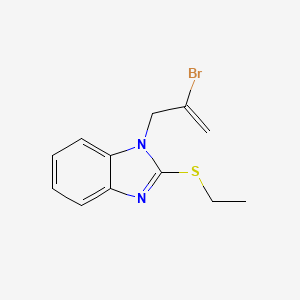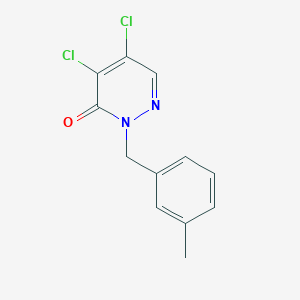![molecular formula C17H13ClFN3O2 B5855352 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide is not fully understood. However, it has been reported to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit antifungal activity against various fungal strains. In addition, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It also exhibits potent biological activities at low concentrations, making it a promising candidate for further studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide. One area of interest is its potential use as a diagnostic tool in imaging studies. Another area of interest is its potential use in combination therapy for cancer and other diseases. Furthermore, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Synthesis Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide has been reported in the literature. The method involves the reaction of 4-fluoro-N-methylbenzamide with 4-chlorobenzoyl hydrazide in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then treated with sodium methoxide and 1,3-dibromo-5,5-dimethylhydantoin to obtain the final product.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. In addition, it has also been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-22(17(23)12-4-8-14(19)9-5-12)10-15-20-16(21-24-15)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFQTRVCWHAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)